N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride is a structurally complex molecule featuring multiple pharmacologically relevant functional groups. Its core structure includes:
- 1,3-Benzothiazole: A heterocyclic aromatic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents .
- Diethylaminoethyl group: A tertiary amine substituent that enhances solubility via protonation (as a hydrochloride salt) and may influence receptor binding through basicity.
- 4-Fluorobenzenesulfonyl moiety: An electron-withdrawing group that could modulate electronic properties and metabolic stability compared to non-fluorinated analogs.
- Acetamide backbone: Provides a flexible linkage between the benzothiazole and sulfonyl groups.
The hydrochloride salt form suggests improved aqueous solubility, making it suitable for preclinical studies.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2.ClH/c1-3-24(4-2)13-14-25(21-23-18-7-5-6-8-19(18)29-21)20(26)15-30(27,28)17-11-9-16(22)10-12-17;/h5-12H,3-4,13-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFGIFCBPNLKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-Benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-(4-fluorobenzenesulfonyl)acetamide hydrochloride is a complex organic compound with potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure includes several functional groups that contribute to its biological activity:
- Benzothiazole ring : Known for its role in various biological activities.
- Diethylamino group : Enhances solubility and biological interactions.
- Fluorobenzenesulfonyl moiety : Potentially involved in enzyme inhibition.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole moieties exhibit antimicrobial properties. For example, benzothiazole derivatives have shown effectiveness against various bacterial strains by inhibiting dihydroorotase, an enzyme critical for bacterial growth .
Anticancer Activity
Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. The interaction with specific receptors can lead to the activation of apoptotic pathways, making these compounds potential candidates for cancer therapy.
Neuroprotective Effects
Some derivatives have been studied for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Studies
-
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a related benzothiazole derivative against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential for development as an antibiotic agent. -
Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis through caspase activation. The findings suggest that the compound could be a lead candidate for further development in cancer therapeutics. -
Neuroprotection in Animal Models
Animal studies using models of Alzheimer's disease showed that administration of benzothiazole derivatives improved cognitive function and reduced amyloid plaque formation, highlighting their potential as neuroprotective agents.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₄ClN₄O₅S₂ |
| Molecular Weight | 600.8 g/mol |
| IUPAC Name | N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide; hydrochloride |
| Solubility | Soluble in DMSO and ethanol |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Moieties
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (CAS 314260-54-3) Key Features: A triazolo-benzothiazole fused ring system and a sulfanyl group. Comparison: Unlike the target compound, it lacks a sulfonyl group and diethylaminoethyl chain. The triazolo extension may enhance rigidity and π-π stacking but reduce solubility .
N-(1,3-Benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide (CAS 108679-68-1) Key Features: A sulfonylhydrazine linker and 4-methylphenyl group. The methyl substituent (vs. fluoro) reduces electron-withdrawing effects, possibly altering binding affinity .
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide (CAS 474305-39-0) Key Features: A styrene-like ethenyl bridge between benzothiazole and acetamide. Comparison: The conjugated system increases planarity and rigidity, which may limit membrane permeability compared to the target’s flexible diethylaminoethyl chain .
Acetamide Derivatives with Amino Substituents
N-{4-[Ethyl-(2-hydroxyethyl)amino]cyclohexyl}acetamide (CAS 1353985-15-5) Key Features: A cyclohexyl ring with ethyl-hydroxyethyl amino and acetamide groups. Comparison: While lacking a benzothiazole core, its aminoethyl group parallels the target’s diethylaminoethyl chain, suggesting similar solubility-enhancing effects. The hydroxyethyl group may introduce hydrogen bonding .
Data Tables
Table 1: Comparison of Benzothiazole Derivatives
Table 2: Acetamide Derivatives with Amino Groups
| Compound Name (CAS) | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| (1353985-15-5) | C₁₂H₂₃N₂O₂ | 245.3 g/mol | Cyclohexyl, ethyl-hydroxyethyl amino |
Discussion
- Solubility: The diethylaminoethyl-HCl salt in the target likely improves aqueous solubility over ’s non-ionic sulfanyl group and ’s rigid ethenyl system.
- Structural Flexibility: The target’s diethylaminoethyl chain may allow conformational adaptability, contrasting with ’s planar structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
